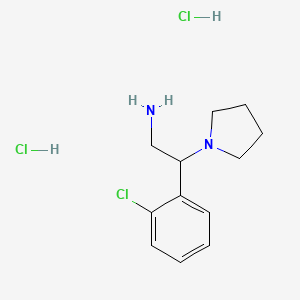
6-(2,3-Dihydroindol-1-yl)-5-nitropyrimidin-4-amine
Descripción general
Descripción
The compound “6-(2,3-Dihydroindol-1-yl)-5-nitropyrimidin-4-amine” is a complex organic molecule that contains an indole and a pyrimidine ring. Indole is a bicyclic compound, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through condensation reactions . For instance, certain indole derivatives are prepared by a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indole and pyrimidine rings, along with the nitro group attached to the pyrimidine ring and the amine group attached to the 4-position of the pyrimidine ring. The exact structure would need to be confirmed through spectroscopic methods such as NMR, IR, and mass spectrometry .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. The nitro group is electron-withdrawing, which could make the pyrimidine ring more susceptible to electrophilic aromatic substitution reactions. The amine group could potentially undergo reactions typical of amines, such as acylation or alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could increase the compound’s polarity, potentially affecting its solubility in various solvents. The exact properties would need to be determined experimentally .Aplicaciones Científicas De Investigación
- Application : Researchers have synthesized indolyl-1,2,4-oxidizable derivatives, including 6-(2,3-Dihydroindol-1-yl)-5-nitropyrimidin-4-amine. These compounds exhibit non-competitive inhibition of α-glucosidase, making them potential candidates for novel drugs against type 2 diabetes .
- Application : Novel derivatives of 6-(2,3-Dihydroindol-1-yl)-5-nitropyrimidin-4-amine were synthesized and evaluated for their antioxidant activity. These compounds could find applications in health supplements or pharmaceuticals .
- Application : Researchers have investigated the effects of 6-(2,3-Dihydroindol-1-yl)-5-nitropyrimidin-4-amine on cell viability. Preliminary results suggest that it has no adverse effects on human normal hepatocytes (LO2) or liver cancer cells (HepG2) .
- Application : The heterocyclic structure of 6-(2,3-Dihydroindol-1-yl)-5-nitropyrimidin-4-amine makes it an interesting chemotype for developing new drugs. Medicinal chemists can explore modifications to enhance its efficacy and safety profile .
- Application : The unique structure of this compound could be exploited for designing fluorescent probes or imaging agents. Researchers might investigate its binding affinity to specific biological targets .
- Application : Studying the interaction between 6-(2,3-Dihydroindol-1-yl)-5-nitropyrimidin-4-amine and α-glucosidase provides insights into enzyme inhibition mechanisms. This knowledge can inform drug design strategies .
α-Glucosidase Inhibition for Diabetes Treatment
Antioxidant Properties
Biological Activity Screening
Medicinal Chemistry and Drug Development
Biological Imaging and Probes
Chemical Biology and Enzyme Mechanisms
Mecanismo De Acción
Target of Action
It’s known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are essential types of molecules and natural products, and their application as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years .
Mode of Action
Indole derivatives are known to interact with various biological targets, leading to a range of effects . The specific interactions and resulting changes would depend on the exact structure of the compound and the nature of its targets.
Biochemical Pathways
Indole derivatives are known to be involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The downstream effects of these activities would depend on the specific pathways involved.
Result of Action
Given the wide range of biological activities associated with indole derivatives, it’s likely that this compound would have diverse effects at the molecular and cellular level .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-(2,3-dihydroindol-1-yl)-5-nitropyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O2/c13-11-10(17(18)19)12(15-7-14-11)16-6-5-8-3-1-2-4-9(8)16/h1-4,7H,5-6H2,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFVKWQAXRKEGKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3=NC=NC(=C3[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801319632 | |
| Record name | 6-(2,3-dihydroindol-1-yl)-5-nitropyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801319632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24779668 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-(2,3-Dihydroindol-1-yl)-5-nitropyrimidin-4-amine | |
CAS RN |
450345-83-2 | |
| Record name | 6-(2,3-dihydroindol-1-yl)-5-nitropyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801319632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Bromo-3,5-dimethoxy-N-[(E)-2-phenylethenyl]sulfonylbenzamide](/img/structure/B2837910.png)
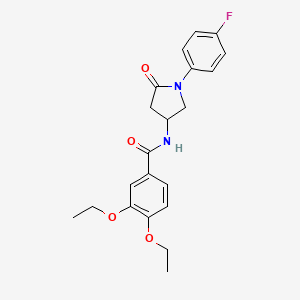
![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide](/img/structure/B2837914.png)
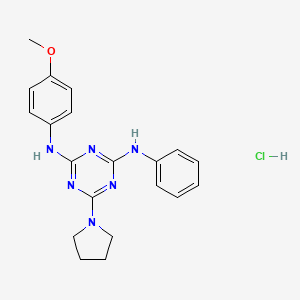
![N-(4-(N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2837916.png)
![3,5-dimethyl-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]pyrazolidine-4-sulfonamide](/img/structure/B2837918.png)

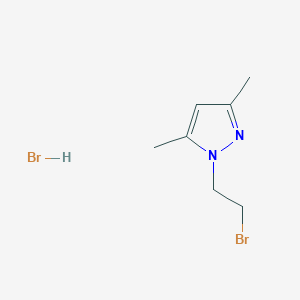
![N-(2-ethylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2837921.png)
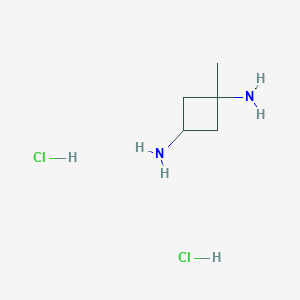

![N'-[2-(4-chloro-2-methylphenoxy)propanoyl]benzohydrazide](/img/structure/B2837925.png)

